Cas no 1805656-83-0 (Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate)

Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate
-
- Inchi: 1S/C11H6F5NO2S/c1-19-10(18)5-2-6(9(12)13)7(4-17)8(3-5)20-11(14,15)16/h2-3,9H,1H3
- InChI Key: ZALVKIQVHVHULO-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1=CC(C(=O)OC)=CC(C(F)F)=C1C#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 405
- Topological Polar Surface Area: 75.4
- XLogP3: 3.8
Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015011456-1g |
Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate |
1805656-83-0 | 97% | 1g |
1,460.20 USD | 2021-06-21 | |
Alichem | A015011456-500mg |
Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate |
1805656-83-0 | 97% | 500mg |
790.55 USD | 2021-06-21 | |
Alichem | A015011456-250mg |
Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate |
1805656-83-0 | 97% | 250mg |
480.00 USD | 2021-06-21 |
Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate Related Literature
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
Additional information on Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate
Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate (CAS No. 1805656-83-0): A Comprehensive Overview
Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate (CAS No. 1805656-83-0) is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel pharmaceuticals and agrochemicals.
The molecular structure of Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate is notable for its incorporation of cyano, difluoromethyl, and trifluoromethylthio functional groups. These functionalities contribute to the compound's chemical stability, reactivity, and biological activity. The presence of these groups also makes it a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery and development. Fluorine atoms can significantly alter the physicochemical properties of a molecule, enhancing its metabolic stability, bioavailability, and binding affinity to target proteins. Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate exemplifies this trend, as its fluorinated moieties contribute to its favorable pharmacological profile.
In the context of medicinal chemistry, Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate has been explored for its potential as a lead compound in the development of new therapeutic agents. Research has shown that this compound exhibits potent activity against various biological targets, including enzymes and receptors involved in disease pathways. For instance, it has demonstrated promising inhibitory effects on specific kinases, making it a candidate for further investigation in cancer therapy.
Moreover, the compound's unique structure has led to its evaluation as a potential agrochemical. The combination of cyano and fluorinated groups provides enhanced stability and efficacy against plant pathogens and pests. Studies have indicated that Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate can effectively control a range of fungal and bacterial diseases in crops, offering a new avenue for sustainable agriculture.
The synthesis of Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate involves several well-established chemical reactions. One common approach is to start with a suitable aromatic substrate and sequentially introduce the cyano, difluoromethyl, and trifluoromethylthio functionalities through carefully controlled reactions. This synthetic route allows for high yields and purity, making it suitable for large-scale production.
From an environmental perspective, the use of fluorinated compounds like Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate requires careful consideration. While these compounds offer significant benefits in terms of performance and stability, their persistence in the environment can be a concern. Therefore, ongoing research focuses on developing more environmentally friendly synthetic methods and evaluating the long-term impact of these compounds on ecosystems.
In conclusion, Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate (CAS No. 1805656-83-0) represents an important molecule with diverse applications in medicinal chemistry and agrochemicals. Its unique structural features and favorable properties make it a valuable candidate for further research and development. As scientists continue to explore its potential, this compound is likely to play a significant role in advancing various fields of chemistry and biology.
1805656-83-0 (Methyl 4-cyano-3-difluoromethyl-5-(trifluoromethylthio)benzoate) Related Products
- 1220019-29-3(3-2-Bromo-4-(tert-butyl)phenoxypiperidinehydrochloride)
- 125760-27-2(N-(9-Fluorenylmethoxycarbonyl)threonine Phenacyl Ester)
- 2094423-67-1(tert-butyl 2-1-(prop-2-enoyl)azepan-4-ylacetate)
- 1021219-40-8(2-chloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-(trifluoromethyl)benzene-1-sulfonamide)
- 2229589-60-8(1-(2,2-dimethylthiolan-3-yl)propan-2-one)
- 1806843-01-5(2-Amino-5-chloro-3-(difluoromethyl)pyridine-6-methanol)
- 1563316-76-6(ethyl (E)-4-(3-methylpiperidin-1-yl)but-2-enoate)
- 2172629-24-0(2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidophenyl}acetic acid)
- 2090450-14-7(4-Fluoro-2-iodo-6-methoxyaniline)
- 1343326-28-2(3-(2,3-dimethylphenyl)amino-1,1,1-trifluoropropan-2-ol)




